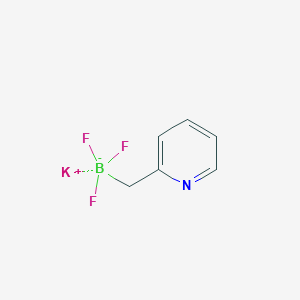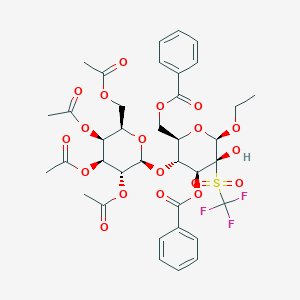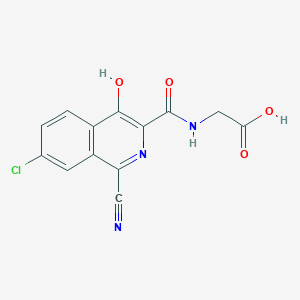
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid typically involves the reaction of 7-chloro-1-cyano-4-hydroxyisoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
化学反応の分析
Types of Reactions
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of 7-chloro-1-cyano-4-oxoisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(7-chloro-1-amino-4-hydroxyisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The chloro and cyano groups may play a role in binding to enzymes or receptors, while the hydroxyl and carboxamido groups may be involved in hydrogen bonding and other interactions .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another isoquinoline derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and quinoline structure.
7-Chloro-1-cyanoisoquinoline: A simpler derivative without the carboxamido and acetic acid groups.
Uniqueness
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activities. The combination of chloro, cyano, hydroxyl, and carboxamido groups makes it a versatile compound for various applications in scientific research and industry .
特性
分子式 |
C13H8ClN3O4 |
|---|---|
分子量 |
305.67 g/mol |
IUPAC名 |
2-[(7-chloro-1-cyano-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H8ClN3O4/c14-6-1-2-7-8(3-6)9(4-15)17-11(12(7)20)13(21)16-5-10(18)19/h1-3,20H,5H2,(H,16,21)(H,18,19) |
InChIキー |
SDHQACBELYIDMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=C2O)C(=O)NCC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


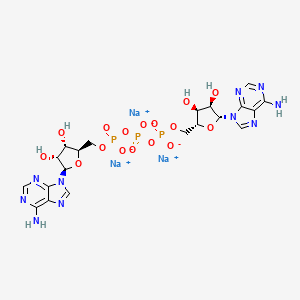
![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
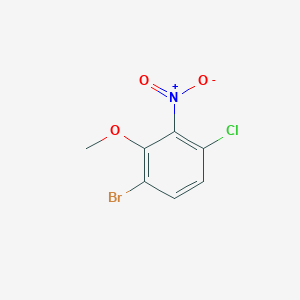
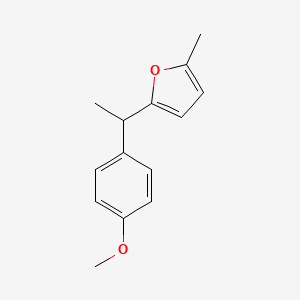
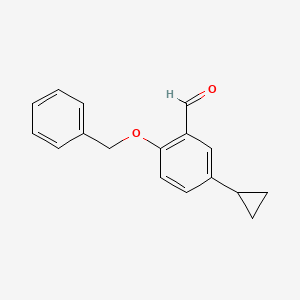
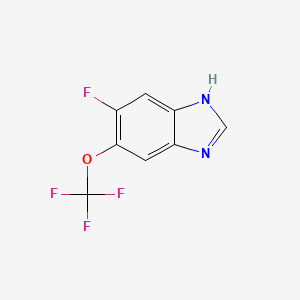
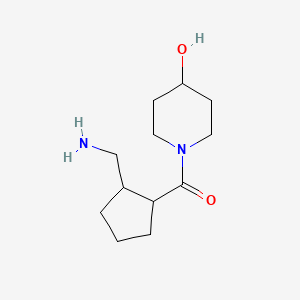
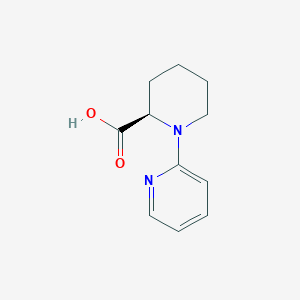
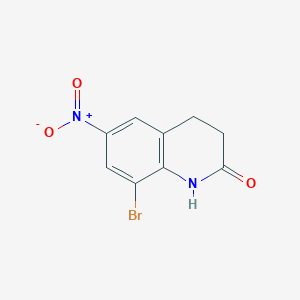
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
